2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a thiazolyl group, and a pyridinyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole-pyridine intermediate with 4-methoxyphenylthioacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiazolyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to modulate biological pathways and its efficacy in treating diseases. Preclinical studies might explore its pharmacokinetics, toxicity, and therapeutic index.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazole and pyridine moieties may facilitate binding to active sites, while the methoxyphenyl group could enhance its affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, modulating signal transduction pathways.
Nucleic Acids: The compound might interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-4-yl group.
2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-13-4-6-14(7-5-13)23-11-16(21)20-17-19-15(10-24-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOWJQUKFBRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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